N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Potential
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide 8 (MGCD0103), a compound related to N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 and demonstrates significant antitumor activity in vivo. It has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Chemical Synthesis and Analysis
In the field of chemical synthesis and analysis, related compounds to this compound have been extensively studied. For instance, nonaqueous capillary electrophoretic separation methods have been developed for analyzing imatinib mesylate and related substances, demonstrating the importance of these compounds in pharmaceutical quality control (Ye et al., 2012).
Advanced Materials Development
Compounds featuring pyridine and furamide groups play a critical role in the development of advanced materials. Polyamides and polyimides based on similar structural motifs exhibit high thermal stability and solubility in various polar solvents, making them suitable for high-performance applications (Yang & Lin, 1995).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and related compounds, which share structural features with this compound, have shown potent antiprotozoal activity. They exhibit strong DNA affinities and effectiveness in vivo against protozoal infections, highlighting their potential in medical applications (Ismail et al., 2004).
Properties
IUPAC Name |
N-[2-methyl-4-[methyl(pyridin-2-ylmethyl)carbamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-12-15(20(25)23(2)13-16-6-3-4-10-21-16)8-9-17(14)22-19(24)18-7-5-11-26-18/h3-12H,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKMDOPRVCCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=N2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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